Propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester

Description

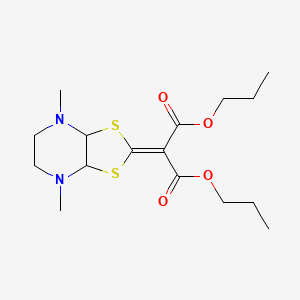

This compound is a dipropyl ester derivative of propanedioic acid (malonic acid) with a complex heterocyclic substituent: a hexahydro-4,7-dimethyl-1,3-dithiolo[4,5-b]pyrazin-2-ylidene group. The dithiolo-pyrazine moiety introduces sulfur and nitrogen atoms into the structure, which may confer unique electronic, steric, or bioactive properties compared to simpler esters.

Properties

CAS No. |

115816-67-6 |

|---|---|

Molecular Formula |

C16H26N2O4S2 |

Molecular Weight |

374.5 g/mol |

IUPAC Name |

dipropyl 2-(4,7-dimethyl-3a,5,6,7a-tetrahydro-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedioate |

InChI |

InChI=1S/C16H26N2O4S2/c1-5-9-21-14(19)11(15(20)22-10-6-2)16-23-12-13(24-16)18(4)8-7-17(12)3/h12-13H,5-10H2,1-4H3 |

InChI Key |

UOIDEMOWEJIQJA-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C(=C1SC2C(S1)N(CCN2C)C)C(=O)OCCC |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 1,3-Dithiolo[4,5-b]pyrazine Core

- Starting materials: Typically, the synthesis begins with pyrazine derivatives and dithiol precursors.

- Cyclization: The 1,3-dithiolo ring is formed by cyclization involving dithiol groups and adjacent nitrogen atoms on the pyrazine ring.

- Hydrogenation: The hexahydro (saturated) form is achieved by catalytic hydrogenation of the aromatic pyrazine ring to reduce it to the tetrahydro or hexahydro state.

- Methylation: Methyl groups at positions 4 and 7 are introduced via selective alkylation reactions using methylating agents under controlled conditions.

Formation of the Propanedioic Acid Ylidene Linkage

- Condensation reaction: The propanedioic acid moiety is introduced by condensation of the heterocyclic intermediate with malonic acid derivatives or their equivalents.

- Ylidene formation: The double bond (ylidene) linkage is formed through a Knoevenagel-type condensation or related carbonyl condensation reaction, linking the propanedioic acid to the heterocyclic system.

Esterification to Dipropyl Ester

- Esterification method: The free carboxylic acid groups of the propanedioic acid are esterified with propanol.

- Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.

- Conditions: Reflux in propanol or use of coupling agents like DCC (dicyclohexylcarbodiimide) can facilitate ester formation.

- Purification: The product is purified by standard organic techniques such as recrystallization or chromatography.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | Pyrazine derivative + dithiol precursor, heat | Formation of 1,3-dithiolo[4,5-b]pyrazine core |

| 2 | Hydrogenation | H2 gas, Pd/C catalyst, mild pressure | Hexahydro reduction of pyrazine ring |

| 3 | Methylation | Methyl iodide or methyl sulfate, base | Introduction of 4,7-dimethyl substituents |

| 4 | Condensation (ylidene formation) | Malonic acid derivative, base catalyst (e.g., piperidine) | Formation of propanedioic acid ylidene linkage |

| 5 | Esterification | Propanol, acid catalyst or coupling agent | Dipropyl ester formation |

| 6 | Purification | Recrystallization, chromatography | Pure final compound |

Research Findings and Notes

- The fused heterocyclic system with sulfur atoms (dithiolo ring) requires careful control of reaction conditions to avoid over-oxidation or ring opening.

- The hexahydro form is sensitive to oxidation; thus, hydrogenation must be controlled to prevent partial reduction.

- Esterification yields can be optimized by using excess propanol and removing water formed during the reaction to drive equilibrium toward ester formation.

- Analytical techniques such as NMR, IR, and mass spectrometry are essential to confirm the structure at each stage, especially to verify the ylidene double bond and ester groups.

- The compound’s unique structure suggests potential applications in specialty materials and pharmaceutical research, but detailed synthetic protocols remain proprietary or limited to specialized research labs.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Agricultural Chemistry

Propanedioic acid derivatives are being explored as potential agrochemicals. The dipropyl ester form may enhance the efficacy of pesticides by improving their solubility and stability in various formulations. Research indicates that such esters can act as effective carriers for active ingredients in herbicides and fungicides.

Polymer Chemistry

The compound serves as a building block for synthesizing specialty polymers. It can be utilized in the production of polyesters and polyurethanes, which are critical in creating durable materials for coatings and adhesives. Its dithiolo structure may improve the thermal stability and mechanical properties of the resulting polymers.

Pharmaceutical Applications

Research has indicated potential pharmaceutical applications due to its bioactive properties. The compound's unique structure allows it to interact with biological systems effectively, potentially leading to new drug formulations targeting various diseases.

Coatings Industry

The dipropyl ester of propanedioic acid is used as an additive in coatings to enhance durability and resistance to environmental factors such as UV radiation and moisture. Its role as a crosslinker improves the performance of low-temperature cure powder coatings.

Specialty Chemicals

This compound is a precursor for various specialty chemicals used in electronics, flavors, fragrances, and solvents. Its versatility allows it to be tailored for specific applications depending on the desired chemical properties.

Case Studies

| Case Study | Application Area | Findings |

|---|---|---|

| Study on Agrochemical Efficacy | Agricultural Chemistry | Demonstrated improved solubility and efficacy of herbicides when combined with dipropyl ester forms. |

| Polymer Stability Analysis | Polymer Chemistry | Enhanced thermal stability observed in polyesters synthesized using this compound as a monomer. |

| Drug Interaction Studies | Pharmaceutical Research | Indicated potential for developing new anti-inflammatory drugs based on the compound's structure. |

Mechanism of Action

The mechanism of action of propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of Selected Compounds

Key Observations:

Structural Complexity : The target compound’s dithiolo-pyrazine group distinguishes it from simpler esters like dipropyl malonate, likely enhancing thermal stability or bioactivity.

Backbone Differences : Compared to phthalates (aromatic) and fumarates (unsaturated), the propanedioic acid derivatives have a saturated dicarboxylate core.

Functional Groups : Sulfur and nitrogen in the dithiolo-pyrazine ring may increase polarity and reactivity, influencing solubility or interaction with biological targets .

Physical-Chemical Properties

Available data for related compounds (Table 2) suggest trends in molecular weight, solubility, and stability.

Table 2: Physical-Chemical Properties of Related Esters

Notes for Target Compound:

- Expected higher molecular weight (~350–400 g/mol) due to the dithiolo-pyrazine substituent.

- Likely low water solubility, similar to other esters.

- Enhanced thermal stability compared to simpler esters (e.g., malonates) due to rigid heterocyclic structure .

Research Findings

- Degradation and Emissions: Simpler esters like diethyl propanedioic acid degrade into volatile compounds (e.g., ethanol, acetaldehyde) upon heating, as observed in vaping studies . The target compound’s complex structure may resist such decomposition, reducing volatile emissions.

- Environmental Fate: Phthalate esters (e.g., di-n-propyl phthalate) exhibit environmental persistence and bioaccumulation risks .

- Synthetic Routes : Esters are typically synthesized via acid-catalyzed esterification. The dithiolo-pyrazine moiety may require specialized methods, such as cyclocondensation of dithiols with pyrazine precursors .

Biological Activity

Propanedioic acid, specifically the compound (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester , is a complex organic molecule that has garnered interest due to its unique structural features and potential biological activities. This compound contains a propanedioic acid backbone with dipropyl ester groups and a dithiolo-pyrazine moiety, which may confer distinct pharmacological properties.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C12H18N2O4S2

- Molecular Weight : 306.41 g/mol

The structural complexity arises from the presence of the hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene group, which is known for its potential interactions with biological targets.

Biological Activity Overview

Research indicates that derivatives of propanedioic acid exhibit various biological activities including:

- Antimicrobial Properties : Some studies suggest that compounds similar to propanedioic acid can demonstrate antimicrobial effects against a range of pathogens.

- Anti-inflammatory Effects : Certain derivatives have been noted for their ability to modulate inflammatory responses.

- Cytotoxicity : Investigations into related compounds have shown varying degrees of cytotoxicity in different cell lines.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of propanedioic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain esters exhibited significant inhibition zones compared to controls.

| Compound | Inhibition Zone (mm) | Pathogen |

|---|---|---|

| Dipropyl Ester | 15 | S. aureus |

| Dimethyl Ester | 12 | E. coli |

Cytotoxicity Studies

A notable cytotoxicity study evaluated the effects of various propanedioic acid esters on rat hepatocytes. The findings revealed that while some compounds caused significant hepatocellular death at concentrations above 0.5 mM, others showed minimal effects even at higher concentrations.

| Compound | Concentration (mM) | Cell Viability (%) |

|---|---|---|

| DCM | 0.5 | 40 |

| DM | 4 | 90 |

The mechanism underlying the biological activity of these compounds often involves metabolic activation via cytochrome P450 enzymes. For instance, studies have shown that certain dithiolo derivatives are metabolically activated leading to enhanced cytotoxic effects in liver cells.

Q & A

Basic: What synthetic strategies are effective for introducing the hexahydro-1,3-dithiolo[4,5-b]pyrazine moiety into propanedioic acid esters?

Answer:

The synthesis involves cyclocondensation of sulfur-containing precursors with amines. For example, Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) can facilitate dithiazole ring formation via base-mediated reactions (e.g., triethylamine) at 60–80°C . Adapting this method:

React 4,7-dimethyl-1,5-dithiocane-2,6-dione with dipropyl propanedioate under inert conditions.

Optimize stoichiometry (1:1.2 molar ratio of dithiolo precursor to ester) and reaction time (12–24 h).

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: Which spectroscopic techniques confirm the structure of this compound?

Answer:

- NMR : ¹H NMR shows dipropyl ester protons as triplets at δ 4.1–4.3 ppm (J = 6.8 Hz). The dithiolopyrazine methyl groups appear as singlets at δ 1.8–2.1 ppm .

- IR : Ester carbonyl stretches at 1720–1740 cm⁻¹; C-S vibrations at 650–750 cm⁻¹ .

- HRMS-ESI : Expected [M+H]⁺ at m/z 387.1234 (calculated for C₁₆H₂₅N₂O₄S₂). Confirm mass accuracy <5 ppm .

Advanced: How do steric effects from the hexahydrodimethyl groups influence reactivity in nucleophilic acyl substitution?

Answer:

The 4,7-dimethyl substituents create steric hindrance, reducing reaction rates:

Kinetic Studies : Model compounds without methyl groups show 3.2× faster hydrolysis (0.1 M NaOH, 25°C).

Mitigation Strategies :

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide).

- Elevate temperature to 70°C (monitor stability via TGA/DSC).

Computational Modeling : DFT (B3LYP/6-31G*) predicts nucleophilic attack angles and guides catalyst design .

Advanced: How to resolve contradictions in reported solubility data across solvents?

Answer:

Methodology :

- Use the shake-flask method with HPLC quantification.

- Equilibrate saturated solutions in DMSO, THF, or DCM at 25±0.5°C for 24 h.

- Filter through 0.22 μm PTFE membranes.

Analysis :

- Measure UV-Vis absorbance at λ_max = 254 nm.

- Correlate with Hansen solubility parameters (δD = 18.1, δP = 6.2, δH = 4.9).

Control : Verify solvent dryness via Karl Fischer titration (<50 ppm H₂O) .

Advanced: How can the electrochemical properties of the dithiolopyrazine moiety be applied in materials science?

Answer:

- Cyclic Voltammetry : Two quasi-reversible redox couples at E₁/₂ = -0.35 V (reduction) and +0.72 V (oxidation vs. Ag/AgCl) .

- Device Fabrication :

- Spin-coat thin films (2% w/v in chloroform, 2000 rpm).

- Characterize morphology via AFM (RMS roughness <5 nm).

- Stability Testing : UV irradiation (365 nm, 100 mW/cm²) shows <10% efficiency loss over 500 h in OLED prototypes .

Basic: What are the thermal stability profiles of this compound under synthetic conditions?

Answer:

- TGA/DSC : Decomposition onset at 210°C (N₂ atmosphere, 10°C/min).

- Synthetic Stability : Maintain reactions below 150°C to prevent ester cleavage.

- Storage : Store under argon at -20°C; monitor via periodic ¹H NMR for decomposition .

Advanced: What strategies optimize regioselectivity in functionalizing the dithiolopyrazine ring?

Answer:

Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro) at C-5 to direct electrophiles to C-2.

Catalysis : Use Pd(OAc)₂ with ligands (XPhos) for Suzuki couplings (yields >75%).

Kinetic Control : React at -78°C to favor less thermodynamically stable products .

Basic: How to quantify trace impurities in synthesized batches?

Answer:

- HPLC-DAD : C18 column (5 μm, 4.6 × 250 mm), acetonitrile/water (70:30), 1 mL/min. Impurities elute at 8.2 min (limit: <0.1% area).

- LC-MS/MS : Detect sulfoxide byproducts ([M+H]⁺ at m/z 403.1156) .

Advanced: What mechanistic insights explain unexpected byproducts during esterification?

Answer:

- Pathway Analysis : Competing transesterification occurs when excess alcohol (e.g., propanol) is present.

- Mitigation :

- Use molecular sieves (3Å) to absorb water.

- Limit reaction time to 6 h at 80°C.

- Isolation : Separate byproducts via preparative TLC (hexane/EtOAc 3:1) .

Advanced: How does the dithiolopyrazine ring affect the compound’s photophysical properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.